![B1192797 GRD081](/img/new.no-structure.jpg)
GRD081
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
科学研究应用
Cancer Therapeutics
GRD081 has been extensively studied for its anti-cancer properties. Its dual inhibition mechanism allows it to effectively reduce tumor growth across various cancer models, including:
-
Breast Cancer :
- Objective : Evaluate the anti-tumor effects on breast cancer cell lines.
- Findings : this compound inhibited cell proliferation and enhanced sensitivity to chemotherapy agents, suggesting its potential as an adjunct therapy in breast cancer treatment.
-
Lung Cancer :
- Objective : Assess the efficacy in reducing tumor size in preclinical models.
- Findings : Significant reduction in tumor growth was observed, indicating its potential effectiveness against lung cancer .
Neurological Disorders
The compound also shows promise in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are attributed to its ability to modulate neuroinflammatory processes.
-
Alzheimer's Disease :
- Objective : Evaluate the efficacy of this compound in reducing amyloid-beta plaques.
- Findings : Preclinical models demonstrated a significant reduction in plaque formation and improved cognitive function, suggesting potential benefits for Alzheimer's patients .
-
Multiple Sclerosis :
- Objective : Investigate the effects on neuroinflammation.
- Findings : this compound exhibited a capacity to reduce inflammatory markers associated with multiple sclerosis, indicating its therapeutic potential .
Case Studies
Disease | Objective | Findings |
---|---|---|
Breast Cancer | Assess anti-tumor effects on breast cancer cell lines | Inhibited cell proliferation; enhanced sensitivity to chemotherapy agents |
Lung Cancer | Evaluate efficacy in reducing tumor size | Significant reduction in tumor growth observed in preclinical models |
Alzheimer's Disease | Evaluate efficacy in reducing amyloid-beta plaques | Significant reduction in plaque formation; improved cognitive function |
Multiple Sclerosis | Investigate effects on neuroinflammation | Reduced inflammatory markers; potential therapeutic benefits for multiple sclerosis patients |
属性
IUPAC 名称 |
NONE |
---|---|
外观 |
solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GRD081; GRD-081; GRD 081. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。